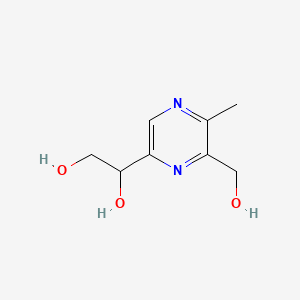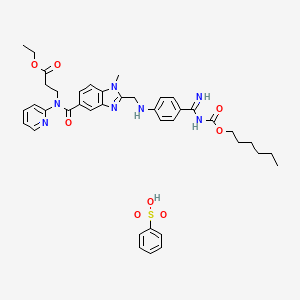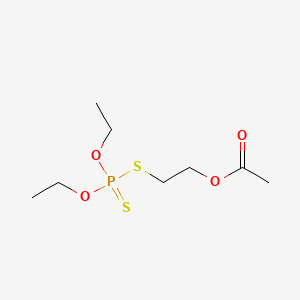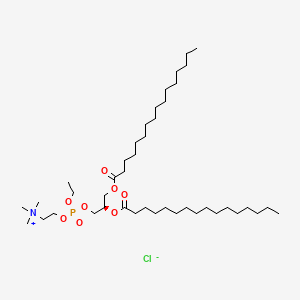
1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol is a chemical compound that is commonly used in scientific research. It is a pyrazine derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. It may also work by regulating the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as it can inhibit the production of inflammatory cytokines. It has also been shown to have anti-tumor properties, as it can inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have hypoglycemic effects, as it can lower blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research applications. Additionally, it has been shown to be relatively safe and non-toxic, which makes it a good candidate for in vivo studies.
One of the main limitations of using 1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental conditions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for research on 1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol. One area of research could be to further explore its anti-inflammatory properties and its potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research could be to explore its potential for the treatment of cancer, particularly in combination with other anti-tumor agents. Additionally, there could be further research on its hypoglycemic effects and its potential for the treatment of diabetes. Finally, there could be further research on its mechanism of action, which could help to better understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol involves the reaction of 2,3,5-trimethylpyrazine with formaldehyde and sodium borohydride. The product is then treated with nitric acid to yield the final compound. This method has been shown to be efficient and reliable in producing high yields of the compound.
Applications De Recherche Scientifique
1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol has been used in a wide range of scientific research applications. It has been shown to have anti-inflammatory properties and has been used in studies on the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been used in studies on the treatment of cancer, as it has been shown to have anti-tumor properties. Additionally, it has been used in studies on the treatment of diabetes, as it has been shown to have hypoglycemic effects.
Propriétés
IUPAC Name |
1-[6-(hydroxymethyl)-5-methylpyrazin-2-yl]ethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-7(3-11)10-6(2-9-5)8(13)4-12/h2,8,11-13H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJBNTWELRNHBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1CO)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699719 |
Source


|
| Record name | 1-[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Hydroxymethyl)-5-methylpyrazin-2-yl)ethane-1,2-diol | |
CAS RN |
130443-94-6 |
Source


|
| Record name | 1-[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)
![1-[2-(2-PHENYL-3H-IMIDAZOL-4-YL)-ETHYL]-PIPERIDINE](/img/no-structure.png)



![Diethyl methyl[(1,2-thiazol-3-yl)methyl]propanedioate](/img/structure/B593045.png)





![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)